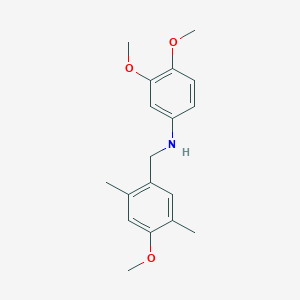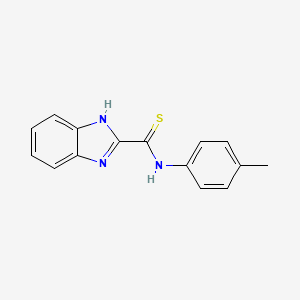
(3,4-dimethoxyphenyl)(4-methoxy-2,5-dimethylbenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethoxyphenyl)(4-methoxy-2,5-dimethylbenzyl)amine, commonly known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1970 and is known for its psychoactive properties. DMMDA-2 is a potent hallucinogen and has been used in scientific research to study its mechanism of action and effects on the human body.
作用机制
The exact mechanism of action of DMMDA-2 is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition. DMMDA-2 is also believed to act on other receptors, such as the dopamine and norepinephrine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
DMMDA-2 has been found to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. DMMDA-2 has also been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its psychoactive effects.
实验室实验的优点和局限性
DMMDA-2 has several advantages for use in lab experiments. It is a potent hallucinogen and produces profound changes in perception, thought, and mood, making it useful for studying the neural basis of consciousness. DMMDA-2 is also relatively easy to synthesize and has a high purity, which makes it suitable for use in controlled experiments.
However, there are also limitations to the use of DMMDA-2 in lab experiments. It is a controlled substance and is illegal in many countries, which can make it difficult to obtain for research purposes. DMMDA-2 is also a potent hallucinogen and can produce intense and unpredictable effects, which can make it difficult to control in experimental settings.
未来方向
There are several future directions for research on DMMDA-2. One area of interest is the relationship between DMMDA-2 and other psychoactive substances, such as LSD and psilocybin. Another area of interest is the use of DMMDA-2 in the treatment of mental health disorders, such as depression and anxiety. Finally, there is a need for further research on the long-term effects of DMMDA-2 on the brain and body, as well as its potential for addiction and abuse.
Conclusion:
In conclusion, (3,4-dimethoxyphenyl)(4-methoxy-2,5-dimethylbenzyl)amine, or DMMDA-2, is a potent hallucinogen that has been used in scientific research to study its effects on the human body. DMMDA-2 has been found to produce profound changes in perception, thought, and mood, and has been used to investigate the neural basis of consciousness. While DMMDA-2 has several advantages for use in lab experiments, there are also limitations to its use, and further research is needed to fully understand its effects on the brain and body.
合成方法
The synthesis of DMMDA-2 involves several steps. The first step is the reaction between 3,4-dimethoxybenzaldehyde and 4-methoxy-2,5-dimethylphenylacetonitrile in the presence of sodium methoxide. This reaction produces a yellow oil, which is then dissolved in ethanol and treated with hydrogen chloride gas to produce DMMDA-2 hydrochloride. The final product is obtained by recrystallization from ethanol.
科学研究应用
DMMDA-2 has been used in scientific research to study its effects on the human body. It is a potent hallucinogen and has been found to produce profound changes in perception, thought, and mood. DMMDA-2 has been used in studies to investigate the neural basis of consciousness and to explore the relationship between brain function and subjective experience.
属性
IUPAC Name |
3,4-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-9-17(21-4)13(2)8-14(12)11-19-15-6-7-16(20-3)18(10-15)22-5/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTINYGJUDBUCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5854894.png)

![N-cyclopentyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5854916.png)



![2-{[4-(phenoxymethyl)benzoyl]amino}benzamide](/img/structure/B5854943.png)
![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)




![4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854984.png)